molecular formula C10H13N3 B12968094 3-Isopropyl-2H-indazol-4-amine

3-Isopropyl-2H-indazol-4-amine

Cat. No.: B12968094
M. Wt: 175.23 g/mol
InChI Key: IMIAVLWFWAQYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-2H-indazol-4-amine is an indazole-based chemical compound intended for research applications. The indazole scaffold is an emerging privileged structure in medicinal chemistry due to its widespread pharmaceutical and biological properties . This core structure is found in compounds investigated for a broad spectrum of therapeutic areas, including as anti-cancer, anti-inflammatory, antibacterial, and anti-Parkinson's agents . Researchers are exploring 2H-indazole derivatives specifically for their potential as inhibitors of key enzymes. For instance, similar compounds have been evaluated as potent inhibitors of myeloperoxidase (MPO), a key enzyme in the innate immune response that, when dysregulated, is implicated in inflammatory tissue damage . Docking studies suggest that the 2H-indazole core can position itself effectively in enzyme active sites, stacking over the heme group, while substituents like the isopropyl group can extend into hydrophobic pockets, influencing potency and selectivity . The presence of the amine group at the 4-position offers a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel chemical probes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-propan-2-yl-2H-indazol-4-amine

InChI

InChI=1S/C10H13N3/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

IMIAVLWFWAQYAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NN1)C=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 3 Isopropyl 2h Indazol 4 Amine and Its Analogs

General Approaches to Indazole Ring Construction Relevant to the 3-Isopropyl-2H-indazol-4-amine Skeleton

The synthesis of the indazole scaffold, a bicyclic aromatic heterocycle, is a well-explored area of organic chemistry. nih.gov These methods are foundational for the synthesis of complex derivatives such as this compound. The approaches generally involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, often through the creation of a critical nitrogen-nitrogen bond. nih.gov

Cyclization Reactions and Precursor Transformations

Cyclization reactions are a cornerstone of indazole synthesis, typically involving the intramolecular formation of the heterocyclic ring from a suitably functionalized benzene derivative. A variety of precursors can be transformed into the indazole core.

Reductive Cyclization: A common strategy involves the reductive cyclization of ortho-nitrobenzyl compounds or related derivatives. For instance, o-nitrobenzaldehydes can react with amines to form imines, which then undergo reductive cyclization using reagents like tri-n-butylphosphine to yield 2H-indazoles. organic-chemistry.org Similarly, 2-nitrobenzonitriles can be converted into 3-amino-2H-indazoles through a sequence involving conversion to a benzamidine (B55565) followed by an organophosphorus-mediated reductive cyclization. nih.gov

From Hydrazones: Arylhydrazones are versatile precursors for indazole synthesis. The cyclization of o-haloaryl N-sulfonylhydrazones can be induced thermally or with a copper catalyst to form 1H-indazoles. nih.gov Direct C-H amination of arylhydrazones using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) also provides a metal-free route to 1H-indazoles. nih.gov

[3+2] Cycloaddition Reactions: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring. A notable example is the reaction of arynes (a two-atom component) with diazo compounds or hydrazones (a three-atom component). organic-chemistry.org Readily available N-tosylhydrazones can react with arynes, generated in situ, to afford 3-substituted indazoles in good yields. organic-chemistry.org Another variation uses sydnones, which undergo a [3+2] dipolar cycloaddition with arynes to produce 2H-indazoles. organic-chemistry.org

Precursor TypeCyclization MethodKey Reagents/ConditionsProduct Type
o-NitrobenzaldehydeReductive CyclizationPrimary amines, tri-n-butylphosphine2H-Indazoles
o-Haloaryl N-sulfonylhydrazoneIntramolecular CyclizationCu₂O or heat1H-Indazoles
ArylhydrazoneDirect C-H AminationPIFA (oxidant)1H-Indazoles
Aryne & N-Tosylhydrazone[3+2] CycloadditionCsF (for aryne generation)3-Substituted 1H-Indazoles
Aryne & Sydnone[3+2] CycloadditionMild conditions2H-Indazoles

Metal-Catalyzed Reactions for Indazole Formation

Transition metal catalysis has significantly advanced the synthesis of indazoles, offering high efficiency, selectivity, and functional group tolerance. ingentaconnect.comresearchgate.net Palladium, copper, and rhodium are the most commonly employed metals. nih.govingentaconnect.com

Palladium-Catalyzed Reactions: Palladium catalysts are effective for constructing 3-aminoindazoles from 2-bromobenzonitriles. The process involves an initial arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis is widely used for N-N bond formation. A cascade coupling-(deacylation)-condensation process using a copper catalyst allows for the synthesis of substituted 3-aminoindazoles from 2-halobenzonitriles and hydrazine (B178648) derivatives. organic-chemistry.org Copper(I) oxide nanoparticles have also been used to catalyze the three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts enable C-H activation and functionalization, providing novel routes to indazoles. For example, Rh(III) catalysis can facilitate a [4+1] annulation of azobenzenes with aldehydes to form N-aryl-2H-indazoles. nih.gov This method involves the ortho C-H activation of the azobenzene, addition to the aldehyde, and subsequent cyclative capture. nih.gov Rhodium catalysis is also used in the reaction of imidate esters with nitrosobenzenes to produce 1H-indazoles under redox-neutral conditions. nih.govmdpi.com

Metal CatalystReactantsReaction TypeProduct
Palladium (Pd)2-Bromobenzonitriles, Benzophenone hydrazoneArylation, Cyclization3-Aminoindazoles
Copper (Cu)2-Halobenzonitriles, Hydrazine estersCoupling, Condensation3-Aminoindazoles
Copper (Cu₂O-NP)2-Bromobenzaldehydes, Amines, Sodium azideThree-component reaction2H-Indazoles
Rhodium (Rh)Azobenzenes, AldehydesC-H Activation, [4+1] AnnulationN-Aryl-2H-indazoles
Rhodium (Rh)Imidate esters, NitrosobenzenesC-H Activation, C-N/N-N coupling1H-Indazoles

Multicomponent Reactions in Indazole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov They offer advantages in terms of atom economy, simplicity, and the rapid generation of molecular diversity.

One prominent example in the synthesis of 2H-indazoles is the one-pot, three-component reaction of 2-halo-benzaldehydes, primary amines, and sodium azide. organic-chemistry.org This reaction is often catalyzed by copper compounds, which facilitate the crucial C-N and N-N bond formations. organic-chemistry.org The use of MCRs provides a convergent and straightforward pathway to complex indazole derivatives from simple, commercially available starting materials. acs.org

Green Chemistry Approaches to Indazole Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In indazole synthesis, this has led to the development of more environmentally benign methods.

Sustainable Catalysts: Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), have been developed for indazole synthesis. acs.orgnih.gov These catalysts can be easily recovered and reused, minimizing waste. nih.gov

Green Solvents: Traditional organic solvents are often replaced with greener alternatives. Polyethylene glycol (PEG) has been used as a recyclable and non-toxic solvent for the copper-catalyzed three-component synthesis of 2H-indazoles. organic-chemistry.org Grinding protocols using milder acid catalysts like ammonium (B1175870) chloride in ethanol (B145695) also represent an eco-friendly approach. samipubco.com

Metal-Free Reactions: Developing reactions that avoid heavy metals is a key goal. Metal-free syntheses of indazoles have been reported, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and insensitive to air and moisture. organic-chemistry.org

Regioselective Synthesis and Isomer Control Strategies

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, and substitution reactions can lead to a mixture of isomers. nih.gov Controlling the regioselectivity of these reactions is crucial for synthesizing a specific target molecule.

N-Alkylation Control: The direct alkylation of an indazole ring often yields a mixture of N-1 and N-2 alkylated products. google.com The outcome can be influenced by the reaction conditions (base, solvent) and the steric and electronic properties of the indazole ring substituents. For example, using sodium hydride in tetrahydrofuran (B95107) can favor N-1 alkylation for certain C-3 substituted indazoles. nih.gov Conversely, substituents at the C-7 position, such as NO₂ or CO₂Me, can direct the reaction to produce excellent N-2 regioselectivity. nih.gov

Directed Synthesis: To avoid isomeric mixtures, synthetic strategies often involve building the ring in a way that predetermines the position of substituents. For instance, using N-alkyl or N-arylhydrazines in cyclization reactions with ortho-haloaryl carbonyls can regioselectively produce 1H-indazoles. nih.gov

Kinetic vs. Thermodynamic Control: In some reactions, like the Silyl Hilbert-Johnson glycosylation of 4-nitroindazole, the reaction time can determine the product. A shorter reaction time (kinetic control) affords the N-2 isomer, while a longer reaction time (thermodynamic control) leads to the more stable N-1 isomer. nih.gov

Specific Synthetic Routes to this compound Precursors and Related Compounds

While general methodologies provide a framework, the synthesis of a specific molecule like this compound requires a tailored approach. The synthesis often involves constructing a precursor that already contains the isopropyl group at the 3-position and then introducing the amino group at the 4-position, or vice versa.

A relevant reported synthesis is that of 3-isopropyl-1-(4-methylphenylsulfonyl)indazole. This route utilizes a palladium-catalyzed intramolecular amination of a hydrazone precursor. The starting hydrazone is prepared from 2-bromo-isobutyrophenone and 4-methylphenylsulfonylhydrazine. This demonstrates a viable method for installing the 3-isopropyl group via a ketone precursor.

For the introduction of the 4-amino group, a common strategy involves the reduction of a 4-nitroindazole precursor. The synthesis of 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole, for example, was achieved by the catalytic hydrogenation of the corresponding 4-nitroindazole nucleoside. nih.gov

A plausible synthetic pathway to this compound could therefore involve:

Nitration: Regioselective nitration of a suitable benzene-based starting material, such as an ortho-substituted isobutyrophenone, to introduce a nitro group at the position that will become the 4-position of the indazole.

Hydrazone Formation: Reaction of the nitro-substituted ketone with a suitable hydrazine to form the hydrazone precursor.

Cyclization: An intramolecular cyclization, potentially metal-catalyzed, to form the 3-isopropyl-4-nitro-indazole ring system.

Reduction: Reduction of the nitro group to an amine, for example, by catalytic hydrogenation, to yield the final product, this compound.

Alternatively, strategies for synthesizing 3-aminoindazoles often utilize nucleophilic aromatic substitution (SNAr) reactions on precursors like 2-fluoro- or 2-chlorobenzonitriles with hydrazine. organic-chemistry.orgnih.gov A similar logic could be applied by starting with a 2-halo-3-nitrobenzonitrile, followed by reaction with an isopropyl Grignard reagent to form a ketone, which could then be cyclized with hydrazine. The final step would again be the reduction of the nitro group.

Derivatization Strategies for Structural Modification at the 4-Amine and 3-Isopropyl Positions

The functional groups of this compound, namely the aromatic amine at the C4-position and the isopropyl group at the C3-position, offer distinct opportunities for structural modification to modulate physicochemical properties and biological activity.

Modification at the 4-Amine Position

The primary amine at the 4-position is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, alkylation, and reductive amination. These modifications introduce diverse substituents, impacting steric bulk, electronics, and hydrogen bonding capacity.

Acylation and Sulfonylation: The 4-amino group can be readily acylated with acyl chlorides or carboxylic acids (using coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. For instance, the acylation of an indazole N1-position with m-hydroxyphenyl acetic acid has been reported as a key step in developing potent kinase inhibitors nih.gov.

Alkylation: N-alkylation of the 4-amino group can be achieved using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination, in particular, is a powerful method for introducing a wide variety of alkyl groups under mild conditions. While direct alkylation of aminoindazoles can sometimes be challenging, methods developed for other amino acid derivatives using unactivated olefins catalyzed by transition metals like nickel offer modern alternatives thieme-connect.de.

Heterocycle Formation: The 4-amino group can serve as a key building block in the construction of new heterocyclic rings fused to the indazole core. For example, it can participate in condensation reactions with 1,3-dicarbonyl compounds to form pyrimidine (B1678525) rings or react in multicomponent reactions to generate highly substituted and complex appendages nih.govfrontiersin.org.

Table 1: Representative Derivatization Reactions at the 4-Amine Position

Reaction Type Reagent Class Functional Group Formed Potential for Diversity
Acylation Acyl Halides, Carboxylic Acids Amide High (diverse acid chlorides available)
Sulfonylation Sulfonyl Chlorides Sulfonamide High (diverse sulfonyl chlorides available)
Alkylation Alkyl Halides Secondary/Tertiary Amine Moderate
Reductive Amination Aldehydes, Ketones Secondary/Tertiary Amine Very High (vast commercial aldehydes/ketones)

Modification at the 3-Isopropyl Position

Direct, late-stage functionalization of the 3-isopropyl group is synthetically challenging due to the inert nature of its C-H bonds. While diversity at this position is often achieved by synthesizing analogs with different C3-substituents from the outset, modern synthetic methods offer potential pathways for direct modification.

C-H Activation: Transition-metal-catalyzed C-H activation represents a frontier in organic synthesis and offers a potential strategy for modifying the isopropyl group. acs.orgmdpi.comnih.gov Catalytic systems, often based on palladium, rhodium, or cobalt, can selectively activate sp3 C-H bonds, enabling the introduction of new functional groups. acs.orgnih.govmdpi.com For example, a palladium-catalyzed C-H activation followed by intramolecular amination has been successfully used to synthesize 3-alkylindazoles, demonstrating the feasibility of targeting C-H bonds adjacent to the indazole core acs.org. While direct application to the terminal methyl groups of the isopropyl substituent remains a significant challenge, this approach is an active area of research.

Advanced Synthetic Transformations for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to efficiently generate libraries of structurally complex and diverse small molecules for biological screening. cam.ac.ukcam.ac.uk The this compound scaffold is an excellent starting point for DOS campaigns due to its multiple reaction sites.

The primary goal of DOS is to explore a wide range of "chemical space" by creating molecules with significant variations in their three-dimensional shape, stereochemistry, and functional group arrays. cam.ac.ukcam.ac.ukyoutube.com This is often achieved using branching reaction pathways where a common intermediate is converted into a variety of distinct molecular skeletons.

Multicomponent Reactions (MCRs)

MCRs are cornerstone reactions in DOS because they allow for the combination of three or more starting materials in a single step to create complex products that contain portions of all reactants. ebrary.netpharmaxchange.infonih.gov The 4-amino group of the indazole scaffold is an ideal component for many MCRs, particularly isocyanide-based MCRs.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. By using this compound as the amine component, a diverse library of α-acylamino carboxamide derivatives can be generated rapidly. The structural diversity of the final products is directly controlled by the choice of the other three input components, each of which can be varied widely. nih.govpharmaxchange.infomdpi.com

Groebke–Blackburn–Bienaymé Reaction (GBB-3CR): This is a three-component reaction between an amine, an aldehyde, and an isocyanide that yields imidazo-fused heterocycles. The application of aminoazoles, such as aminoindazoles, as the amine component in this reaction provides a direct route to novel, complex heterocyclic systems. nih.gov

Table 2: Illustrative Example of a Diversity-Oriented Ugi Reaction This table illustrates how varying the inputs in a Ugi four-component reaction using this compound as the constant amine component can generate a library of diverse products.

Amine Component Aldehyde (R1-CHO) Carboxylic Acid (R2-COOH) Isocyanide (R3-NC) Resulting Product Scaffold
This compoundFormaldehydeAcetic Acidtert-Butyl isocyanideN-(3-isopropyl-2H-indazol-4-yl)-N-(tert-butylcarbamoylmethyl)acetamide
This compoundBenzaldehydePropionic AcidCyclohexyl isocyanideN-(cyclohexylcarbamoyl(phenyl)methyl)-N-(3-isopropyl-2H-indazol-4-yl)propionamide
This compoundIsobutyraldehydeBenzoic AcidBenzyl isocyanideN-(benzylcarbamoyl(isopropyl)methyl)-N-(3-isopropyl-2H-indazol-4-yl)benzamide
This compoundCyclohexanecarbaldehydeFuroic AcidEthyl isocyanideN-(cyclohexyl(ethylcarbamoyl)methyl)-N-(3-isopropyl-2H-indazol-4-yl)furan-2-carboxamide

These advanced transformations enable the efficient exploration of the chemical space around the this compound core, facilitating the discovery of novel compounds with desired properties.

Structure Activity Relationship Sar and Structural Optimization

Systematic Functional Group Modifications and their Biological Impact

The biological activity of indazole derivatives can be finely tuned through systematic modifications of functional groups on the core structure. Research into various indazole-based compounds has revealed that even minor chemical alterations can lead to significant changes in potency and selectivity. nih.gov

For instance, in the development of anticancer agents, substitutions at the C-3, C-5, and C-6 positions of the indazole ring have been shown to be crucial for inhibitory activities. nih.govnih.gov The introduction of a methyl group at the C-3 position of 6-aminoindazole derivatives was found to enhance cytotoxicity against HCT116 colon cancer cells, particularly when combined with an aryl group substitution on the amino group. nih.govrsc.org Conversely, removing the C-3 methyl group generally led to a reduction in toxicity, indicating its importance for this specific activity. nih.gov

In a different context, studies on 3-substituted 1H-indazoles as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors demonstrated that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was critical for potent enzymatic inhibition. mdpi.com Similarly, for pan-Pim kinase inhibitors, systematic optimization of moieties at the C3 position of the 1H-indazole led to compounds with nanomolar potency. nih.gov

The nature of the substituent also plays a pivotal role. In a series of indazole–pyrimidine-based derivatives targeting VEGFR-2, the introduction of hydrogen bond-forming groups like amide and sulfonamide resulted in enhanced activity, whereas hydrophobic groups such as alkyl or halogens led to a decrease in potency. nih.gov This highlights that the electronic and steric properties of the functional groups are key determinants of biological impact.

The following table summarizes the impact of various functional group modifications on the biological activity of different indazole scaffolds, as reported in selected studies.

Indazole ScaffoldPosition of ModificationFunctional Group ModificationObserved Biological ImpactReference Target/Assay
6-AminoindazoleC-3Addition of Methyl GroupIncreased cytotoxicityHCT116 Cancer Cells nih.govrsc.org
6-AminoindazoleAmino GroupSubstitution with 4-FluorobenzylPotent anti-proliferative activityHCT116 Cancer Cells nih.gov
1H-IndazoleC-3Addition of Carbohydrazide MoietyStrong IDO1 inhibitory activityIDO1 Enzyme Inhibition mdpi.com
Indazole-PyrimidinePyrimidine (B1678525) RingAddition of Sulfonamide GroupEnhanced inhibitory activityVEGFR-2 Kinase nih.gov
3-Aryl-IndazoleIndazole Phenyl Ring (Aryl)Addition of Piperidine GroupHigh cell permeability and potencypan-Trk Inhibition nih.gov

Role of the Isopropyl Group in Modulating Lipophilicity and Biological Potency

The isopropyl group at the C-3 position of the indazole ring is a critical determinant of the molecule's physicochemical properties, particularly its lipophilicity, which in turn influences its biological potency and pharmacokinetic profile. Lipophilicity, often quantified by logP or the Hansch π-value, affects a drug's ability to cross biological membranes and bind to its target. beilstein-journals.org

The isopropyl group is a small, branched alkyl substituent that significantly increases lipophilicity compared to a simple hydrogen atom. beilstein-journals.orgresearchgate.net This increased lipophilicity can enhance binding to hydrophobic pockets within a target protein, potentially increasing potency. For example, in a series of cyclin-dependent kinase (CDK) inhibitors, the compound N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine was identified as a potent inhibitor, where the isopropyl group likely contributes to favorable interactions within the kinase binding site. nih.gov

However, excessively high lipophilicity can be detrimental, leading to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, medicinal chemists often seek to modulate this property. One common strategy is the introduction of fluorine atoms. Fluorination of an isopropyl group can alter its lipophilicity, although the effect is not always straightforward. For instance, replacing a methyl group within the isopropyl moiety with a trifluoromethyl group (CF3) can maintain a similar volume but drastically changes the electronic properties and can either increase or decrease lipophilicity depending on the molecular context. beilstein-journals.orgresearchgate.net Studies have shown that for some model compounds, fluorination of an isopropyl substituent leads to a more significant modulation of lipophilicity compared to the fluorination of a cyclopropyl (B3062369) group. researchgate.net

The table below compares the Hansch π-values, a measure of lipophilicity contribution, for the isopropyl group and some of its common isosteres.

Substituent GroupHansch π-ValueGeneral Characteristics
Isopropyl1.53Increases lipophilicity, provides steric bulk. researchgate.net
Cyclopropyl1.14Bioisostere of isopropyl with reduced lipophilicity and increased rigidity. researchgate.net
tert-Butyl1.98Significantly increases lipophilicity and steric hindrance. researchgate.net
Methyl0.56Small lipophilic group.
Trifluoromethyl0.88Electron-withdrawing, volume similar to isopropyl, moderately lipophilic.

Impact of Substitutions on the Indazole Core and Amino Group on Activity Profiles

Modifications to the bicyclic indazole core and the exocyclic amino group are fundamental strategies for optimizing the biological activity of compounds like 3-Isopropyl-2H-indazol-4-amine. The position and nature of substituents can dramatically alter a compound's interaction with its biological target.

Substitutions on the Indazole Core: The indazole nucleus offers several positions for substitution (typically C-3, C-4, C-5, C-6, and C-7), and the location of a substituent is often critical. austinpublishinggroup.com

C-3 Position: As discussed, this position is crucial for potency in many indazole series. While an isopropyl group is the focus here, other groups like aryl, heteroaryl, and carboxamide moieties have been shown to be essential for activities such as kinase inhibition and anti-proliferative effects. nih.govmdpi.com

C-4 Position: Introduction of a bromine atom at C-4 has been shown to yield potent inhibitors of neuronal nitric oxide synthase. austinpublishinggroup.com The C-4 position is adjacent to the amino group in the parent compound, so substituents here can sterically and electronically influence the amino group's interactions.

C-5 and C-6 Positions: These positions are frequently modified. For example, a series of 6-anilinoindazoles were developed as inhibitors of c-Jun N-terminal kinase-3. austinpublishinggroup.com In another study, the introduction of a methyl group at the C-5 position of an indazole derivative was found to be less potent than a methoxy (B1213986) group for GSK-3 inhibition, highlighting the importance of this group for high potency. nih.gov

C-7 Position: Substituents like methoxy and nitro at the C-7 position have produced potent nitric oxide synthase inhibitors. austinpublishinggroup.com

Substitutions on the Amino Group: The amino group at the C-4 position is a key interaction point, likely acting as a hydrogen bond donor. Its modification can significantly impact binding affinity.

N-Alkylation and N-Arylation: Studies on 6-aminoindazole derivatives showed that substitution on the amino group with aryl groups (e.g., fluorobenzyl) resulted in better cytotoxicity than with alkyl groups (e.g., cyclohexyl). nih.govrsc.org This suggests that π-π stacking or other interactions involving the aryl ring are important for the activity of these specific compounds.

Acylation: The conversion of the amino group to an amide (e.g., an acetamide) can abolish or significantly reduce cytotoxicity in some series, indicating that a free or basic amino group may be required for the desired biological effect. nih.gov

The following table summarizes the effects of substitutions on different positions of the indazole scaffold.

PositionSubstituent TypeGeneral Impact on ActivityExample Target Class
Indazole Core (C-4)Halogen (e.g., Bromo)Potent inhibitionNitric Oxide Synthase austinpublishinggroup.com
Indazole Core (C-5)Methoxy GroupIncreased potency over methylGSK-3 Kinase nih.gov
Indazole Core (C-6)Anilino GroupInhibition of kinase activityJNK-3 Kinase austinpublishinggroup.com
Indazole Core (C-7)Nitro or Methoxy GroupPotent inhibitionNitric Oxide Synthase austinpublishinggroup.com
Amino Group (N-sub)Aromatic Groups (e.g., Benzyl)Enhanced cytotoxicity over alkyl groupsAnticancer nih.govrsc.org
Amino Group (N-sub)Acetylation (Amide formation)Abolished cytotoxicityAnticancer nih.gov

Pharmacophore Modeling and Identification for this compound Analogs

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogs of this compound, a pharmacophore model can guide the design of new, more potent compounds by abstracting the key interaction points from a set of active molecules. nih.gov

Based on the structure of this compound and SAR studies of related compounds, a hypothetical pharmacophore model would likely include the following features:

Hydrogen Bond Donor: The amino group at the C-4 position is a primary candidate for a hydrogen bond donor feature, capable of interacting with a hydrogen bond acceptor (e.g., a carbonyl oxygen or nitrogen atom) in the target's active site.

Hydrophobic/Aromatic Features: The bicyclic indazole ring itself constitutes a significant aromatic and hydrophobic feature, likely involved in π-π stacking or hydrophobic interactions. nih.gov

Hydrophobic Feature: The isopropyl group at the C-3 position provides a distinct hydrophobic feature, crucial for fitting into a specific hydrophobic pocket in the receptor.

Hydrogen Bond Acceptor: The nitrogen atoms within the indazole ring (at N-1 or N-2) can act as hydrogen bond acceptors, providing another critical interaction point.

Studies on other indazole derivatives have successfully generated and validated such models. For example, a five-point pharmacophore hypothesis (A1D2R3R4R5_4) was developed for indazole derivatives acting as HIF-1α inhibitors, providing a structural framework for designing new molecules. nih.gov Similarly, a study on pyrazolopyridine analogues, which are structurally related to indazoles, identified a pharmacophore model where one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups were crucial for PDE4 inhibition. nih.gov These models often align with interaction patterns observed in molecular docking studies, where key amino acid residues in the target's binding site are identified. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (physicochemical, electronic, steric, etc.) with activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby rationalizing the drug design process. distantreader.orglongdom.org

For indazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities. nih.goveurekaselect.com A typical QSAR study on analogs of this compound would involve:

Data Set Compilation: Assembling a series of indazole analogs with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as logP (lipophilicity), molar refractivity (steric bulk), and quantum chemical parameters (e.g., HOMO/LUMO energies).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that links the descriptors to the observed activity. nih.gov

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

For instance, a QSAR study on indazole compounds as quorum sensing inhibitors identified a model based on 2D and 3D descriptors that could explain and predict over 85% and 78% of the variance in inhibitory activity, respectively. nih.gov Another study on indazole estrogens suggested that substitutions at the C-3 position of the indazole nucleus were decisive for selectivity. eurekaselect.com 3D-QSAR methods, which consider the three-dimensional fields (steric and electrostatic) around the molecules, can provide even more detailed insights in the form of contour maps. These maps visualize regions where, for example, bulky groups or electropositive groups would be favorable or unfavorable for activity, offering a direct guide for structural modification. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Concepts Applied to Indazoles

Modern drug discovery often employs advanced strategies like Fragment-Based Drug Discovery (FBDD) and scaffold hopping to explore novel chemical space and identify promising lead compounds. The indazole core is well-suited for both approaches.

Fragment-Based Drug Discovery (FBDD): FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent, drug-like molecules. The indazole ring system is an excellent starting point for FBDD. For example, a simple aminoindazole fragment could be identified in a screen. This fragment can then be elaborated by adding substituents at various positions (e.g., the isopropyl group at C-3) to improve affinity and selectivity. nih.gov

A successful example of this approach involved the identification of an indazole fragment hit through a biochemical screen, which was then optimized through docking studies and synthetic chemistry to yield a potent AXL kinase inhibitor. nih.gov This process demonstrates how a simple indazole core can be methodically built upon to achieve a highly active compound.

Scaffold Hopping: Scaffold hopping is a computational or synthetic strategy aimed at replacing the central core (scaffold) of a known active molecule with a structurally different one while retaining the original biological activity. acs.org This is done to discover novel chemotypes with improved properties, such as better pharmacokinetics or a different intellectual property profile.

For a molecule like this compound, the indazole core could be replaced by other bicyclic heteroaromatics that can present the key pharmacophoric features (the amino group, the isopropyl group, etc.) in a similar spatial orientation. Potential scaffolds for hopping could include:

Indole

Benzimidazole

Pyrazolopyrimidine

Azaindazole nih.gov

This strategy allows medicinal chemists to move away from an established chemical series while preserving the essential interactions required for biological function, reinforcing the role of the indazole scaffold as a privileged framework in drug design. nih.govchimia.ch

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Identified Biological Targets (e.g., Kinases, Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug design to understand and predict the interaction between a ligand and its target protein at the atomic level.

For 3-Isopropyl-2H-indazol-4-amine and its derivatives, molecular docking simulations are frequently employed to investigate their binding modes within the active sites of various biological targets, particularly protein kinases. The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.govresearchgate.net Docking studies on related N-4-Pyrimidinyl-1H-indazol-4-amines have successfully elucidated binding conformations at the ATP binding site of kinases like the leukocyte-specific protein tyrosine kinase (Lck), providing a basis for 3D-QSAR studies. nih.gov

In a typical docking study involving an indazole derivative, the following interactions are often observed:

Hydrogen Bonds: The amine group and nitrogen atoms of the indazole ring frequently act as hydrogen bond donors or acceptors, forming key interactions with amino acid residues in the hinge region of the kinase active site.

Hydrophobic Interactions: The isopropyl group and the aromatic rings of the indazole core engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic indazole ring can form π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine or tyrosine.

These simulations help rationalize the observed biological activity and guide the design of more potent and selective inhibitors by suggesting modifications that enhance binding affinity. nih.govresearchgate.netrsc.org

Table 1: Representative Protein-Ligand Interactions from Docking Simulations

Interaction Type Interacting Ligand Group Potential Interacting Residues
Hydrogen Bond Indazole N-H, Amine -NH2 Hinge Region (e.g., Met, Cys)
Hydrophobic Isopropyl group, Benzene (B151609) ring Alanine, Valine, Leucine, Isoleucine
π-π Stacking Indazole aromatic system Phenylalanine, Tyrosine, Histidine

This table represents common interactions observed for indazole-based kinase inhibitors and is predictive for this compound.

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations are powerful for assessing the stability of the docked pose, understanding the role of solvent molecules, and calculating binding free energies. nih.gov

For a complex of this compound with a target kinase, an MD simulation would typically be run for several nanoseconds to observe:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Flexibility of Protein and Ligand: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding.

Interaction Persistence: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking is tracked throughout the simulation to confirm their importance for binding affinity.

These simulations provide a more realistic model of the biological environment and help refine the understanding of the molecular recognition process, which is crucial for lead optimization. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for Reactivity and Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which govern its reactivity and interactions. raco.cat For this compound, DFT calculations can provide valuable information: nih.govresearchgate.net

Molecular Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding where the molecule is likely to form non-covalent interactions like hydrogen bonds.

Atomic Charges: Calculating the partial charges on each atom helps in parameterizing force fields for MD simulations and understanding electrostatic interactions.

Table 2: Predicted Electronic Properties from DFT Calculations

Property Description Implication for Drug Design
HOMO Energy Energy of the highest occupied molecular orbital Relates to the ability to donate electrons (nucleophilicity)
LUMO Energy Energy of the lowest unoccupied molecular orbital Relates to the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicator of chemical stability and reactivity
Molecular Electrostatic Potential Distribution of charge on the molecular surface Predicts sites for hydrogen bonding and other electrostatic interactions

This table outlines the type of data generated from DFT studies for compounds like this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. nih.gov In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic profile, helping to prioritize candidates and identify potential liabilities early in the drug discovery process. researchgate.netmdpi.comnih.gov

For this compound, various ADME parameters can be predicted:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the drug distributes in the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating a potential for drug-drug interactions.

Excretion: Properties like total clearance are estimated.

These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. derpharmachemica.comderpharmachemica.com

Table 3: Sample In Silico ADME Prediction Profile

ADME Parameter Predicted Value/Range Significance
Molecular Weight ( g/mol ) < 500 Compliance with Lipinski's Rule for drug-likeness
LogP (Lipophilicity) 1 - 3 Influences solubility and membrane permeability
Hydrogen Bond Donors < 5 Compliance with Lipinski's Rule
Hydrogen Bond Acceptors < 10 Compliance with Lipinski's Rule
Caco-2 Permeability (logPapp) High/Low Predicts intestinal absorption
BBB Permeability (logBB) Yes/No Indicates potential for CNS effects
CYP2D6 Inhibition Inhibitor/Non-inhibitor Predicts potential for drug-drug interactions

This table provides an example of typical ADME parameters evaluated for a research compound.

Predictive Modeling for Structure-Based Design and Lead Optimization

Predictive modeling integrates data from docking, MD simulations, and experimental assays to build quantitative structure-activity relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of analogs based on the this compound scaffold, a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. This information provides a clear roadmap for lead optimization, guiding medicinal chemists on how to modify the lead compound to enhance its potency and selectivity. nih.gov

Advanced Analytical Methods for Research and Characterization

Chromatographic Techniques for Detection and Quantification in Research Settings

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 3-Isopropyl-2H-indazol-4-amine, both high-performance liquid chromatography and gas chromatography offer powerful solutions for its analysis in various research contexts.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of aromatic amines. tandfonline.comepa.govacs.orgacs.org In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

For the analysis of this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the amine. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve the desired separation from impurities or other components in the sample matrix. Detection is commonly performed using a UV detector, as the indazole ring system is expected to have a strong chromophore. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Formate (pH 3) B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aromatic amines like this compound may have limited volatility, GC can be particularly useful in synthetic studies for monitoring the presence of volatile starting materials, byproducts, or related impurities. bre.comlabrulez.comgcms.cz The analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape (tailing) and adsorption onto the column. labrulez.comrestek.com

To overcome these challenges, specialized columns, such as the Rtx-Volatile Amine column, are designed with a surface that minimizes interactions with basic compounds, resulting in improved peak symmetry and reproducibility. gcms.czrestek.com Derivatization is another strategy to improve the GC analysis of amines, where the polar amine group is converted to a less polar and more volatile derivative. researchgate.net However, for monitoring synthetic reactions where the target analyte is present in sufficient concentration, a direct injection onto a suitable capillary column may be feasible. The use of a flame ionization detector (FID) or a mass spectrometer (MS) as a detector provides high sensitivity and, in the case of MS, structural information.

Table 2: Representative GC Parameters for Volatile Amine Analysis in Synthetic Intermediates

ParameterCondition
Column Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µm
Carrier Gas Helium at a constant flow of 2 mL/min
Oven Program 40 °C (hold 4 min), then 25 °C/min to 250 °C (hold 3 min)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Mode Split (e.g., 10:1)

Mass Spectrometry (MS) Applications in Compound Characterization and Metabolite Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of molecules and the identification of metabolites. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern of a molecule in the mass spectrometer offers valuable clues about its structure.

For this compound, MS can confirm its molecular weight and provide characteristic fragment ions. The fragmentation of the indazole core is a key feature in the mass spectra of related compounds. researchgate.net In the context of metabolite analysis, MS is used to identify biotransformation products of the parent drug, which is crucial for understanding its pharmacology and toxicology. nih.gov

The coupling of High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the unambiguous identification and quantification of compounds in complex matrices. nih.govmdpi.com The HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. In a tandem mass spectrometer, a precursor ion (typically the molecular ion of the analyte) is selected and fragmented to produce product ions. The specific transition from a precursor ion to a product ion is highly characteristic of the analyte and is used for its selective detection and quantification.

This technique is particularly valuable for analyzing research samples where the concentration of this compound may be very low or where the sample matrix is complex, such as in biological fluids or tissue extracts. The high selectivity of MS/MS minimizes interferences from other components in the sample, leading to accurate and precise quantification.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful technique that allows for the visualization of the spatial distribution of drugs, metabolites, and other biomolecules within tissue sections. nih.govlabmanager.comtechnologynetworks.comeuropeanpharmaceuticalreview.comresearchgate.netrsisinternational.orgscispace.comcolumbia.edunih.govrsc.org This label-free method provides valuable information on where a compound and its metabolites are located in a specific organ or tissue, which is critical in pharmaceutical research for understanding pharmacokinetics and pharmacodynamics. nih.govlabmanager.comtechnologynetworks.comeuropeanpharmaceuticalreview.comresearchgate.netrsisinternational.orgscispace.comcolumbia.edunih.govrsc.org

In a typical MALDI imaging experiment, a thin tissue section from an animal dosed with this compound is coated with a matrix that absorbs laser energy. A laser is then rastered across the tissue surface, and at each point, the desorbed and ionized molecules are analyzed by the mass spectrometer. The resulting data is used to generate an ion-density map that shows the distribution of the parent compound and its metabolites throughout the tissue section. This can reveal, for example, whether the drug reaches its target tissue and if it accumulates in any particular region, which could be associated with efficacy or toxicity. labmanager.comeuropeanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govnih.govuci.eduacs.org This capability is invaluable for the structural elucidation of unknown compounds, such as synthetic intermediates or metabolites. researchgate.netdelpharm.commdpi.comacs.org By measuring the mass of an ion with high precision (typically to within a few parts per million), the number of possible elemental formulas can be significantly narrowed down, often to a single unique formula. nih.govuci.edu

For this compound, HRMS can be used to confirm its elemental composition, providing strong evidence for its chemical structure. In metabolite identification studies, HRMS is used to determine the elemental composition of potential metabolites, which helps in proposing their structures. For instance, the addition of an oxygen atom (hydroxylation) or the removal of a methyl group (demethylation) can be readily identified from the accurate mass shift from the parent compound. nih.govmdpi.com

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) in a Research Context

While specific experimental spectra for this compound are not widely published, its structural features—a substituted indazole core, a primary aromatic amine, and an isopropyl group—allow for the prediction of its characteristic spectroscopic data based on well-established principles and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the indazole ring would typically appear in the δ 6.5-8.0 ppm range. The primary amine (-NH₂) protons would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The isopropyl group would exhibit a characteristic pattern: a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, a result of spin-spin coupling. rsc.orgnih.gov

¹³C NMR: The carbon-13 spectrum would complement the proton data, showing unique resonances for each carbon atom. Aromatic carbons of the indazole ring would resonate in the δ 110-150 ppm region. researchgate.net The aliphatic carbons of the isopropyl group would appear upfield, with the methine carbon signal being distinct from the methyl carbon signal. core.ac.uk Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

GroupSignal TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic-H (Indazole Ring)Multiplets/Doublets~6.5 - 8.0~110 - 150
Amine-H (-NH₂)Broad SingletVariable (e.g., ~3.5 - 5.0)N/A
Isopropyl-CHSeptet~2.8 - 3.5~25 - 35
Isopropyl-CH₃Doublet~1.2 - 1.5~20 - 25

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Vibrations: The primary amine group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. An N-H bending (scissoring) vibration would also be visible around 1580-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching absorptions would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹.

C-N Vibrations: The stretching vibration of the aromatic carbon-nitrogen bond would be found in the 1250-1350 cm⁻¹ region.

Aromatic C=C Vibrations: Stretching vibrations within the benzene (B151609) portion of the indazole ring would produce characteristic peaks in the 1450-1600 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-amino-indazole core constitutes the primary chromophore. Substituted indazoles typically exhibit multiple absorption bands in the UV region. science-softcon.de The presence of the amino group, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indazole. The spectrum would likely display strong π→π* transitions characteristic of the aromatic system.

Derivatization Strategies for Enhanced Analytical Performance

For quantitative analysis, particularly in complex matrices like biological fluids or environmental samples, derivatization of the target analyte is a common strategy. This chemical modification is employed to improve chromatographic separation, increase detection sensitivity, or enable the resolution of isomers. For this compound, the primary amine group is the principal target for derivatization.

Pre-Column Derivatization: This technique involves reacting the analyte with a labeling reagent before its introduction into a separation system, most commonly High-Performance Liquid Chromatography (HPLC). For primary aromatic amines, pre-column derivatization is used to attach a chromophore or fluorophore, significantly enhancing UV or fluorescence detection sensitivity. nih.govdoi.orgactascientific.com

Common objectives and reagents for pre-column derivatization include:

Enhanced UV/Fluorescence Detection: Reagents like dansyl chloride, 2-(9-carbazole)-ethyl-chloroformate (CEOC), or 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) react with the amine group to form highly fluorescent derivatives, allowing for detection at very low concentrations. nih.govdoi.orgresearchgate.net

Improved Chromatographic Properties: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution on reversed-phase HPLC columns.

The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. nih.govresearchgate.net

Common Pre-Column Derivatization Reagents for Primary Amines

ReagentAbbreviationDetection MethodAdvantage
Dansyl ChlorideDNS-ClFluorescenceWell-established, forms stable derivatives
2-(9-Carbazole)-ethyl-chloroformateCEOCFluorescenceHigh sensitivity, rapid reaction
o-PhthalaldehydeOPAFluorescenceReacts quickly, useful for amino acids and primary amines
PhenylisothiocyanatePITCUVForms stable phenylthiourea (B91264) derivatives

In-Tissue Derivatization: On-tissue chemical derivatization (OTCD) is a powerful technique used in Mass Spectrometry Imaging (MSI) to visualize the spatial distribution of molecules that are otherwise difficult to detect. nih.govresearchgate.netmaastrichtuniversity.nl For endogenous amine metabolites in tissue sections, OTCD can significantly enhance ionization efficiency in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. nih.govsigmaaldrich.com

A reagent is applied directly to the tissue slice, where it reacts in situ with the target analyte (in this case, the amine group). This chemical tag often contains a pre-charged moiety or a group that readily accepts a charge, improving the signal intensity during mass spectrometric analysis and allowing for precise mapping of the compound's location within the tissue architecture. nih.govresearchgate.net This approach would be invaluable in preclinical research to study the distribution of an indazole-based compound in a specific organ or tissue.

While this compound itself is not chiral, derivatization strategies are crucial for analyzing related chiral compounds or potential chiral isomers that may arise during synthesis or metabolism. Chiral derivatization involves reacting the analyte with an enantiomerically pure reagent, known as a Chiral Derivatizing Agent (CDA), to form a pair of diastereomers. researchgate.net

These resulting diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical methods.

Analysis by HPLC: The diastereomeric derivatives can be resolved on a conventional achiral HPLC column, as they will exhibit different retention times.

Analysis by NMR Spectroscopy: In NMR spectroscopy, the diastereomers will have distinct spectra. researchgate.net Protons near the newly formed stereocenter will experience different chemical environments, leading to separate, well-resolved signals for each diastereomer, allowing for the determination of enantiomeric excess (ee). researchgate.netacs.orgrsc.org

For the primary amine group in an indazole structure, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), (S)-BINOL derivatives, or reagents that form diastereomeric iminoboronate esters. researchgate.netrsc.org The choice of CDA is critical and depends on the specific analyte and the analytical technique being employed.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies for Indazole Scaffolds

The creation of diverse indazole libraries for drug discovery hinges on the availability of efficient and versatile synthetic methods. While classical methods exist, contemporary research is focused on developing more sustainable, atom-economical, and regioselective strategies. benthamdirect.com A significant area of advancement is the use of transition-metal catalysis, which has enabled the construction of the indazole core from a variety of readily available starting materials. nih.govbenthamdirect.com

Recent methodologies have explored catalysts based on palladium, copper, and rhodium to facilitate C-H activation, cyclization, and amination reactions. nih.gov For instance, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes have been shown to produce 1H-indazoles under redox-neutral conditions in good yields. nih.gov Another innovative approach involves the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzyl C-H functionalization. nih.gov These modern catalytic systems often offer milder reaction conditions and greater tolerance for a wide range of functional groups, which is crucial for building complex molecules. nih.gov

MethodCatalyst / ReagentStarting MaterialsKey Advantages
Thermo-induced Isomerization & Cyclization Cu₂Oo-haloaryl N-sulfonylhydrazonesTolerates various functional groups. nih.gov
Oxidative Benzannulation Pd(OAc)₂/P(tBu)₃·HBF₄Pyrazoles and internal alkynesConstructs substituted 1H-indazoles in moderate to good yields. nih.gov
C-H Activation & Coupling Rhodium and CopperImidate esters and nitrosobenzenesAchieves redox-neutral conditions with good yields. nih.gov
Tandem C-N and C-P Bond Formation Cu/Pd Cooperative Catalysis2-alkynyl azobenzenesSynthesizes phosphorated 2H-indazoles. nih.gov
Iodine-Mediated C-H Functionalization Iodineortho-alkylazobenzenesProvides moderate to good yields of 2H-indazoles. nih.gov

Discovery of New Biological Targets and Pathways for Indazole Derivatives

Indazole derivatives are renowned for their activity as protein kinase inhibitors, with several approved drugs like Pazopanib and Axitinib targeting pathways involved in angiogenesis and cancer cell proliferation. nih.govrsc.org The future of indazole-based drug discovery lies in identifying novel biological targets and elucidating their roles in previously untargeted disease pathways.

Research is expanding beyond well-established targets like VEGFR and EGFR to include other kinase families and non-kinase proteins. nih.gov For example, indazole derivatives have been identified as potent inhibitors of:

Janus Kinases (JAKs): A series of 1H-indazoles were discovered as selective pan-JAK inhibitors, which are promising for treating inflammatory diseases via topical or inhaled delivery. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole derivatives have been developed for the inhibition of FGFR kinases, which are implicated in various cancers. researchgate.netnih.gov

Extracellular Signal-Regulated Kinases (ERK1/2): Structure-guided design has led to 1H-indazole amides that show potent enzymatic and cellular activity toward ERK1/2, key components of the MAPK signaling pathway. nih.gov

Anaplastic Lymphoma Kinase (ALK): 3-aminoindazole derivatives, such as Entrectinib, have demonstrated high activity against ALK, a target in certain types of cancer. mdpi.com

Furthermore, fragment-based drug design and structure-assisted approaches are being used to identify inhibitors for targets like phosphoinositide-dependent kinase-1 (PDK1) and AXL receptor tyrosine kinase. nih.govnih.gov Future research will likely uncover roles for indazole scaffolds in modulating epigenetic targets, metabolic enzymes, and protein-protein interactions, thereby broadening their therapeutic potential. nih.gov

Application of 3-Isopropyl-2H-indazol-4-amine and its Analogs in Advanced In Vitro Disease Models

The transition from traditional two-dimensional (2D) cell culture to more physiologically relevant three-dimensional (3D) models, such as spheroids and organoids, represents a significant leap in preclinical drug evaluation. These advanced in vitro systems better mimic the complex microenvironment of human tissues, including cell-cell interactions, nutrient gradients, and cellular heterogeneity, offering a more accurate prediction of a compound's in vivo efficacy.

Analogs of this compound and other indazole derivatives are increasingly being tested in these sophisticated models. For instance, the antiproliferative activity of novel heterocyclic compounds has been evaluated and compared in both 2D and 3D assays using human breast cancer cell lines. nih.gov Such studies have revealed that the antitumor activity can be highly dependent on the assay format, with some derivatives showing selective activity in 3D cultures that was not apparent in 2D monolayers. nih.gov

The application of indazole compounds in these models allows researchers to investigate:

Drug Penetration: Assessing the ability of a compound to penetrate the multiple cell layers of a tumor spheroid.

Microenvironment Effects: Understanding how the tumor microenvironment influences drug response.

Resistance Mechanisms: Studying the development of drug resistance in a more realistic setting.

Cellular Heterogeneity: Evaluating efficacy across different cell populations within a single model.

Future work will involve the broader adoption of patient-derived organoids to test compounds like this compound and its analogs, providing a powerful platform for personalized medicine and the discovery of more effective cancer therapies. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Indazole Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, cheaper, and more efficient. nih.gov These computational tools are particularly valuable in the design and optimization of novel indazole derivatives. nih.govresearchgate.net AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. mednexus.orgnih.gov

Key applications of AI and ML in this area include:

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen massive virtual libraries of indazole compounds to predict their binding affinity for specific biological targets, prioritizing a smaller, more promising set for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative models, a type of AI, can design entirely new indazole-based molecules with desired pharmacological properties, such as high potency and low toxicity. mednexus.org

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new indazole derivatives early in the design phase, reducing the likelihood of late-stage failures. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML algorithms build predictive models that correlate the structural features of indazole compounds with their biological activity, guiding the rational design of more potent analogs. nih.gov

The synergy between computational modeling and experimental validation is expected to accelerate the discovery of next-generation indazole-based therapeutics. jsr.orgresearchgate.net As more high-quality biological data becomes available, the predictive power of these AI/ML tools will continue to improve, enabling the design of highly selective and effective drugs. nih.gov

AI/ML ApplicationDescriptionImpact on Indazole Design
Virtual Screening Uses algorithms to predict the activity of compounds against a target.Rapidly identifies promising indazole candidates from large virtual libraries. nih.gov
Generative Models Creates novel molecular structures with desired properties.Designs new indazole scaffolds optimized for specific targets. mednexus.org
ADMET Prediction Forecasts the pharmacokinetic and toxicity profiles of molecules.Helps select indazole candidates with better drug-like properties early on. nih.gov
QSAR Modeling Correlates chemical structure with biological activity.Guides the optimization of lead indazole compounds for improved potency. nih.gov

Development of Indazole-Based Chemical Probes for Mechanistic Biological Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in cellular or in vivo systems. The development of high-quality chemical probes based on the indazole scaffold is a crucial emerging area for elucidating complex biological pathways and validating new drug targets.

An ideal indazole-based chemical probe should possess:

High Potency: Strong affinity for the intended target.

High Selectivity: Minimal interaction with other off-target proteins.

Cellular Activity: The ability to engage its target within a living cell.

A "Handle" for Modification: A site on the molecule where a tag (like a fluorophore or biotin) can be attached without disrupting its biological activity.

These probes can be used in a variety of applications, including target identification, imaging the subcellular localization of a protein, and studying the downstream effects of target inhibition. For example, a potent and selective indazole-based kinase inhibitor could be modified to create a probe for pull-down experiments to identify its binding partners or for fluorescence microscopy to visualize the kinase's location within the cell.

The future in this field involves the structure-based design of highly specific indazole probes and their application in advanced proteomic and imaging techniques. This will provide deeper mechanistic insights into the roles of their target proteins in health and disease, ultimately paving the way for the development of novel therapeutics.

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